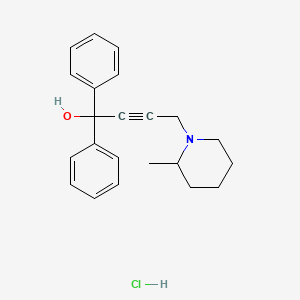![molecular formula C15H19N3O2S2 B5208031 N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)
N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine, also known as TBN-Met, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN-Met is a synthetic analog of L-methionine, which is an essential amino acid that plays a critical role in protein synthesis, methylation, and transsulfuration pathways.
Mecanismo De Acción
The mechanism of action of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine is not fully understood, but it is believed to involve the modulation of various cellular pathways such as the methylation and transsulfuration pathways. This compound is structurally similar to methionine, which is a precursor for S-adenosylmethionine (SAM), a critical methyl donor in various cellular processes. This compound may enhance the production of SAM, leading to increased methylation and modulation of gene expression. Additionally, this compound may modulate the transsulfuration pathway, which is involved in the synthesis of glutathione, a critical antioxidant in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of memory and cognitive function, inhibition of cancer cell growth and proliferation, and modulation of cellular pathways such as methylation and transsulfuration. This compound has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine is its synthetic nature, which allows for the production of large quantities of the compound for use in various experiments. Additionally, this compound has been shown to be stable in various conditions, making it a reliable tool for research. However, one limitation of this compound is its relatively new status, which means that there is still much to be discovered about its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine research, including the exploration of its potential as a treatment for cognitive disorders such as Alzheimer's disease, the development of anticancer drugs based on this compound, and the investigation of its potential as a lead compound for the development of novel drugs that target specific cellular pathways. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine involves the condensation of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with L-methionine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom with the amino group of methionine, resulting in the formation of this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance memory and cognitive function in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of novel drugs that target specific cellular pathways.
Propiedades
IUPAC Name |
4-methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-21-7-6-10(15(19)20)18-13-12-9-4-2-3-5-11(9)22-14(12)17-8-16-13/h8,10H,2-7H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGTVXPYUKBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

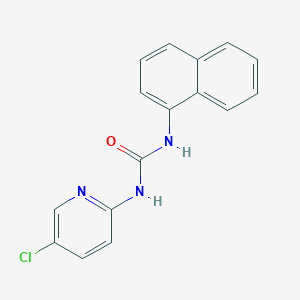
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
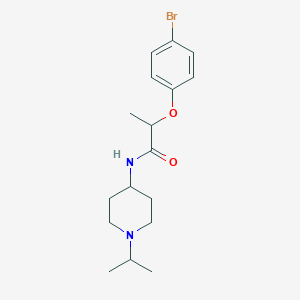
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
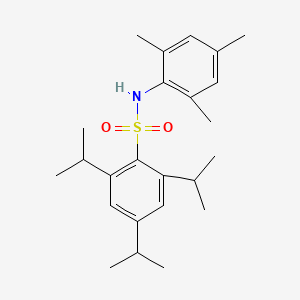
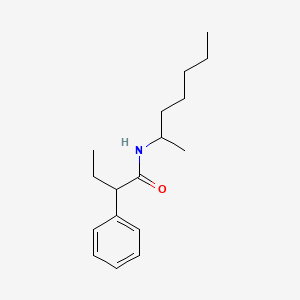
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)
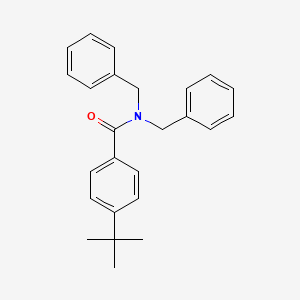

![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)
![4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5208060.png)
